(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide
Description
Properties
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7-4-5-9-10(6-7)15-11(13(9)3)12-8(2)14/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOXBGROJUWVKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide typically involves the condensation of 3,6-dimethylbenzo[d]thiazol-2(3H)-one with acetamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile, often under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Amino or thiol-substituted thiazole derivatives
Scientific Research Applications
Biological Activities
Research indicates that (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial and fungal strains. Its structural similarity to known antibiotics positions it as a candidate for further exploration in combating infections.
- Anticancer Potential : The compound has shown potential anticancer activity in vitro against different cancer cell lines. Studies have demonstrated that it can inhibit cancer cell proliferation, making it a subject of interest for cancer therapy research .
- Antitubercular Activity : Similar derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis, indicating that this compound may also hold potential in treating tuberculosis.
Synthetic Methodologies
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : This involves the reaction between 3,6-dimethylbenzo[d]thiazol-2(3H)-one and an appropriate amine or acetic acid derivative.
- Multicomponent Reactions : Utilizing multicomponent reactions can streamline the synthesis process by allowing multiple bonds to form simultaneously, improving yields and reducing reaction steps .
- Functional Group Modifications : Post-synthetic modifications can introduce or alter functional groups to enhance biological activity or improve solubility.
Case Study 1: Antimicrobial Evaluation
A study conducted on structurally similar thiazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results suggested that modifications to the thiazole ring could enhance efficacy against resistant strains .
Case Study 2: Anticancer Activity
In vitro assays on cancer cell lines such as MCF7 (breast cancer) revealed that derivatives of thiazole compounds exhibited IC50 values indicating potent anticancer effects. These findings support the hypothesis that this compound could be developed into a therapeutic agent for cancer treatment .
Mechanism of Action
The mechanism of action of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing its binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
The structural and functional uniqueness of “(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide” can be contextualized by comparing it to related benzothiazole and thiazole derivatives reported in the literature. Key differences in substituents, physicochemical properties, and biological activities are highlighted below:
Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects: The 3,6-dimethyl groups in the target compound likely enhance lipophilicity compared to nitro (6d) or cyano/trifluoromethyl (3f) substituents, which may improve membrane permeability .
- Spectral Data : The absence of electron-withdrawing groups (e.g., nitro in 6d) in the target compound may result in upfield shifts in ¹H-NMR for aromatic protons compared to 3f (δ 7.92) .
Key Observations :
- Anticancer Potential: Compound 6d (IC₅₀: 0.89–1.24 µM) and 4.8 (IC₅₀: 2.5 µM) show strong activity, suggesting that the target compound’s dimethyl groups may modulate potency via steric or electronic effects.
- Enzyme Inhibition: Thiazole-acetamides like 4b exhibit nanomolar MAO inhibition , implying that the target compound’s planar structure could similarly target oxidoreductases.
Biological Activity
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a thiazole ring linked to an acetamide group. Its molecular formula is with a molecular weight of approximately 360.5 g/mol. The presence of the dimethylbenzo[d]thiazole moiety enhances its chemical reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₂O |
| Molecular Weight | 360.5 g/mol |
| Chemical Class | Thiazole Derivative |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that thiazole derivatives can inhibit various bacterial strains and fungi. In particular, compounds similar to this have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida albicans .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have evaluated its effects on several cancer cell lines, including MCF7 (breast cancer), PC3 (prostate cancer), and SKNMC (neuroblastoma). These studies typically employ MTT assays to assess cell viability and apoptosis induction through caspase activation .
For instance, a related study on thiazole derivatives reported significant caspase-3 activation in MCF7 cells, suggesting that these compounds may induce apoptosis in cancer cells . The mechanism appears to involve the modulation of signaling pathways related to cell survival and death.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The thiazole ring facilitates π-π stacking interactions and hydrogen bonding with target proteins, which can lead to inhibition of enzymatic activities or alteration of cellular signaling pathways .
Case Studies and Research Findings
- Antimicrobial Study : A study evaluating various thiazole derivatives found that compounds similar to this compound showed promising activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating effective bactericidal properties .
- Anticancer Evaluation : In a comparative study involving multiple thiazole derivatives, it was found that certain modifications to the benzothiazole structure enhanced anticancer activity significantly. The study highlighted the importance of structural variations in optimizing therapeutic efficacy against specific cancer types .
Q & A
Q. Basic
- ¹H NMR : Peaks at δ 2.3–2.5 ppm (methyl groups on thiazole) and δ 8.1–8.3 ppm (aromatic protons) confirm regiochemistry .
- ¹³C NMR : Signals at ~160 ppm (C=O) and ~110–150 ppm (aromatic carbons) validate the backbone .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching [M+H]⁺ confirms molecular formula (C₁₁H₁₂N₂OS requires 220.0678 g/mol) .
How does the compound’s stability under varying pH or temperature conditions impact experimental reproducibility?
Q. Advanced
- pH-dependent degradation : The thiazole ring’s stability is pH-sensitive. At pH > 8, hydrolysis of the imine bond (C=N) may occur, forming degradation products detectable via HPLC .
- Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures (~200°C), guiding storage at 4°C in inert atmospheres .
- Light sensitivity : UV-Vis spectroscopy tracks photo-oxidation products; amber vials are recommended for long-term storage .
What role do substituents on the benzo[d]thiazole ring play in modulating biological activity?
Q. Advanced
- Electron-withdrawing groups (e.g., Cl, NO₂) : Enhance COX-2 inhibition by increasing electrophilicity at the thiazole ring, as shown in SAR studies (IC₅₀ reduced from 12 μM to 4 μM with 6-Cl substitution) .
- Hydrophobic substituents (e.g., methyl groups) : Improve membrane permeability, confirmed by logP values (e.g., 3,6-dimethyl analog: logP = 2.1 vs. unsubstituted: logP = 1.3) .
- Steric effects : Bulky groups at position 3 reduce binding to sterically constrained active sites (e.g., 3-ethyl derivatives show 50% lower affinity than 3-methyl) .
How are cytotoxic effects of this compound evaluated in cancer cell lines, and what controls are critical?
Q. Advanced
- MTT assay : Use A549 (lung cancer) and MCF-7 (breast cancer) cells with 48-hour exposure. Normalize viability to untreated cells and include cisplatin as a positive control .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining confirms mechanism (e.g., 20% apoptosis induction at 10 μM) .
- Off-target effects : Test on non-cancerous cells (e.g., HEK293) to assess selectivity (therapeutic index >5 is desirable) .
What analytical methods quantify trace impurities in synthesized batches?
Q. Advanced
- HPLC-DAD : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) to detect impurities <0.1% (e.g., unreacted phenacyl bromide at RT 3.2 min) .
- LC-MS/MS : Identifies degradation products (e.g., oxidized thiazole derivatives with m/z 236.1) .
- NMR spiking : Co-inject suspected impurities (e.g., starting materials) to confirm retention times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
